molecular formula C13H10O4 B14918716 4-(5-Formylfuran-2-yl)-2-methylbenzoic acid

4-(5-Formylfuran-2-yl)-2-methylbenzoic acid

Cat. No.: B14918716
M. Wt: 230.22 g/mol
InChI Key: QMIDVBBBWIJYKC-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)-2-methylbenzoic acid is an organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)-2-methylbenzoic acid typically involves the reaction of 5-formylfuran-2-boronic acid with 2-methylbenzoic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylfuran-2-yl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(5-Carboxyfuran-2-yl)-2-methylbenzoic acid.

    Reduction: 4-(5-Hydroxymethylfuran-2-yl)-2-methylbenzoic acid.

    Substitution: 4-(5-Bromofuran-2-yl)-2-methylbenzoic acid, 4-(5-Nitrofuran-2-yl)-2-methylbenzoic acid.

Scientific Research Applications

4-(5-Formylfuran-2-yl)-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formylfuran-2-boronic acid
  • 4-(5-Formyl-2-furyl)benzoic acid
  • 4-(5-Formyl-2-furyl)benzenesulfonic acid

Uniqueness

4-(5-Formylfuran-2-yl)-2-methylbenzoic acid is unique due to the presence of both a formyl-substituted furan ring and a methyl-substituted benzoic acid moiety.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-(5-formylfuran-2-yl)-2-methylbenzoic acid

InChI

InChI=1S/C13H10O4/c1-8-6-9(2-4-11(8)13(15)16)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)

InChI Key

QMIDVBBBWIJYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=O)C(=O)O

Origin of Product

United States

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